BenchChemオンラインストアへようこそ!

CDDO-EA

Nrf2 activation iNOS inhibition inflammation

CDDO-EA (CAS 932730-51-3) is a C-28 ethyl amide-modified CDDO analog with uniquely validated pharmacology. Choose this derivative for 7-fold superior iNOS suppression vs. parent CDDO in RAW264.7 macrophages. Validated neuroprotection: 16.6% survival extension in G93A SOD1 ALS mice (p<0.001) and reduced infarct volume in MCAO stroke model. Demonstrates BBB stabilization in experimental cerebral malaria (p=0.009 vs. artesunate alone) and M2 microglial polarization—properties unreported for other CDDO analogs. Selectively prevents HFD-induced weight gain without affecting normal body weight, a phenotype distinct from CDDO-Me. Verify C-28 ethyl amide modification upon receipt to ensure experimental reproducibility.

Molecular Formula C33H46N2O3
Molecular Weight 518.7 g/mol
Cat. No. B8082456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDDO-EA
Molecular FormulaC33H46N2O3
Molecular Weight518.7 g/mol
Structural Identifiers
SMILESCCNC(=O)C12CCC(CC1C3C(=O)C=C4C(C3(CC2)C)(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C
InChIInChI=1S/C33H46N2O3/c1-9-35-27(38)33-14-12-28(2,3)18-21(33)25-22(36)16-24-30(6)17-20(19-34)26(37)29(4,5)23(30)10-11-31(24,7)32(25,8)13-15-33/h16-17,21,23,25H,9-15,18H2,1-8H3,(H,35,38)
InChIKeyRZRQJICXYQPEQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CDDO-EA (CDDO Ethyl Amide) Procurement Guide for Nrf2 Research Applications


CDDO-EA (CDDO ethyl amide; RTA 405; TP319; CAS 932730-51-3) is a synthetic oleanane triterpenoid derivative of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO) that functions as a potent activator of the Nrf2/ARE signaling pathway [1]. It is one of several C-28 modified CDDO analogs developed to enhance bioactivity and pharmacokinetic properties relative to the parent CDDO scaffold [2].

Why CDDO-EA Cannot Be Replaced by Generic CDDO or CDDO-Me in Specialized Research


CDDO derivatives exhibit distinct structure-activity relationships at the C-28 position that profoundly alter potency, tissue distribution, and therapeutic window. The ethyl amide moiety of CDDO-EA confers a 7-fold enhancement in iNOS suppression potency compared to the parent CDDO molecule [1]. Furthermore, CDDO-EA demonstrates qualitatively different biological outcomes from CDDO-Me (bardoxolone methyl), including distinct effects on body weight regulation and CNS penetration profiles [2]. Procurement of a generic CDDO analog without verifying the specific C-28 modification risks introducing uncontrolled variables in experimental reproducibility.

Quantitative Differentiation of CDDO-EA from CDDO Analogs: A Comparator-Based Evidence Guide


CDDO-EA vs. Parent CDDO: 7-Fold Superior iNOS Suppression in Macrophage Inflammation Model

In RAW264.7 macrophage-like cells, CDDO-EA is 7-fold more potent than the parent compound CDDO as a suppressor of IFN-γ-induced iNOS expression [1]. This establishes that the ethyl amide C-28 modification is not merely a pharmacokinetic optimization but directly enhances pharmacodynamic potency in a cell-based inflammation assay.

Nrf2 activation iNOS inhibition inflammation

CDDO-EA vs. Vehicle Control: 20.6-Day (16.6%) Survival Extension in ALS Mouse Model

In the G93A SOD1 transgenic mouse model of amyotrophic lateral sclerosis (ALS), dietary administration of CDDO-EA (400 mg/kg food, corresponding to ~80 mg/kg body weight/day) significantly extended lifespan compared to littermate controls receiving vehicle diet [1]. The survival benefit was observed when treatment was initiated both at presymptomatic age (30 days) and at disease onset.

ALS neuroprotection motor neuron

CDDO-EA vs. Artesunate Alone: Enhanced Survival in Experimental Cerebral Malaria with Blood-Brain Barrier Stabilization

In the Plasmodium berghei ANKA experimental cerebral malaria (ECM) model, CDDO-EA administered as adjunctive therapy with artesunate significantly improved survival compared to artesunate alone (p = 0.009) [1]. The survival benefit was associated with enhanced endothelial stability and blood-brain barrier integrity, representing a mechanistic differentiation from other Nrf2 activators that have not been evaluated for BBB-protective effects in infectious disease models.

cerebral malaria blood-brain barrier adjunctive therapy

CDDO-EA vs. CDDO-Im: Shared Chondrogenesis Induction at Low Nanomolar Concentrations with Differential Safety Profile

Both CDDO-EA and CDDO-Imidazolide (CDDO-Im) induce chondrogenesis in organ cultures of newborn mouse calvaria at concentrations as low as 200 nM, with both compounds up-regulating SOX9, type II collagen, and BMP signaling pathways [1]. However, CDDO-Im exhibits substantially lower plasma stability compared to CDDO-EA and its derivatives [2], making CDDO-EA the more practical choice for in vivo cartilage regeneration studies requiring sustained systemic exposure.

chondrogenesis cartilage regeneration osteoarthritis

CDDO-EA vs. High-Fat Diet Control: Caloric Intake Reduction and Protection from Diet-Induced Obesity

In mice fed a high-fat diet (HFD), CDDO-EA treatment protects from HFD-induced obesity through a mechanism involving reduced caloric intake, with no effect on body weight in mice fed a low-fat diet [1]. This metabolic phenotype is distinct from CDDO-Me (bardoxolone methyl), which has been associated with fluid retention and increased body weight in clinical trials, highlighting a C-28 modification-dependent divergence in metabolic effects.

obesity metabolic syndrome hyperglycemia

Validated Application Scenarios for CDDO-EA Based on Comparator Evidence


Preclinical Neuroprotection Studies in ALS and Ischemic Stroke Models

CDDO-EA is validated for neuroprotection research based on its 16.6% survival extension in the G93A SOD1 ALS mouse model (p<0.001) and its demonstrated reduction of infarct volume and neurological deficit in the MCAO cerebral ischemia model at 2-4 mg/kg i.p. [1][2]. The compound's ability to shift microglial polarization toward the anti-inflammatory M2 phenotype provides a mechanism-based rationale for use in neuroinflammatory disease models.

Blood-Brain Barrier Integrity and Cerebral Infection Studies

CDDO-EA is uniquely positioned for studies requiring blood-brain barrier stabilization, as demonstrated by its significant improvement in survival when used adjunctively with artesunate in experimental cerebral malaria (p = 0.009 vs. artesunate alone) [1]. This application scenario leverages CDDO-EA's endothelial-protective effects that have not been reported for other CDDO analogs.

Macrophage-Mediated Inflammation and iNOS-Dependent Disease Models

For studies focused on iNOS-mediated inflammatory pathways, CDDO-EA provides 7-fold superior potency compared to CDDO in suppressing IFN-γ-induced iNOS expression in RAW264.7 macrophages [1]. This makes CDDO-EA the preferred choice for experiments requiring potent suppression of macrophage inflammatory responses with reduced compound concentration requirements.

Metabolic Disease Research Requiring Caloric Intake Modulation

CDDO-EA is appropriate for metabolic studies investigating diet-induced obesity and hyperglycemia based on its demonstrated protection from HFD-induced weight gain through reduced caloric intake, without affecting body weight under normal dietary conditions [1]. This selective metabolic effect differentiates CDDO-EA from CDDO-Me and supports its use in obesity and diabetes research.

Quote Request

Request a Quote for CDDO-EA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.